molecular formula C20H21ClN6O2 B2586472 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021226-39-0

2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2586472
CAS No.: 1021226-39-0
M. Wt: 412.88
InChI Key: ANGXJRURCKEBQR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex structure that incorporates both piperazine and tetrazole rings, a combination of significant interest in medicinal chemistry . The tetrazole ring, a bioisostere for a carboxylic acid or other functional groups, can improve metabolic stability and alter the pharmacokinetic properties of lead molecules . This compound is closely related to analogs investigated for their potential as versatile scaffolds in the development of biologically active molecules, particularly those targeting the central nervous system . The molecular framework suggests potential for interaction with various enzymatic pathways and neurotransmitter receptors . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies, hit-to-lead optimization, and preclinical pharmacological profiling. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGXJRURCKEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS Number: 1021226-39-0) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6OC_{20}H_{21}ClN_6O, with a molecular weight of approximately 412.9 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a chlorophenoxy group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole and piperazine frameworks often exhibit diverse biological activities, including anticholinesterase, anticancer, and antimicrobial properties.

Anticholinesterase Activity

A study evaluated various tetrazole derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's structural similarity to other active derivatives suggests potential AChE inhibitory activity. However, specific data on this compound's activity remains limited.

CompoundInhibition Percentage at 1 mMInhibition Percentage at 0.1 mM
Compound 2 (3-methyl)29.56%14.53%
Compound 3 (3-chloro)24.38%12.96%
This compound Data not availableData not available

This table shows that while some derivatives exhibit significant AChE inhibition, further research is necessary to determine the specific activity of the target compound.

Anticancer Activity

In vitro studies have shown that piperazine derivatives can possess antiproliferative properties against various cancer cell lines. For instance, research on similar compounds demonstrated notable cytotoxic effects, indicating that the piperazine and tetrazole moieties may contribute to such activities.

Case Studies

  • Synthesis and Evaluation of Related Compounds :
    • A study synthesized multiple piperazine derivatives and tested their antiproliferative effects against human cancer cell lines. The results indicated that modifications in the phenyl rings significantly influenced the biological activity.
    • Reference : ResearchGate publication on antiproliferative activity .
  • Cholinesterase Inhibition Studies :
    • Another study focused on evaluating various substituted phenyl-tetrazole derivatives for their AChE inhibitory effects. The findings suggested that specific substitutions enhance inhibitory activity.
    • Reference : DergiPark article on anticholinesterase activity .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing tetrazole and piperazine groups exhibit significant antimicrobial activity. In studies involving similar derivatives, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone , various synthesized compounds demonstrated promising antibacterial and antifungal activities when tested against standard reference strains. The mechanisms of action often involve disruption of microbial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The incorporation of piperazine rings in organic compounds has been linked to anti-inflammatory properties. Compounds similar to 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for further development as anti-inflammatory agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of tetrazole-substituted piperazine derivatives, including those related to the target compound. The results indicated that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced potency compared to their unsubstituted counterparts .

Case Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship analysis of similar compounds revealed that modifications on the phenyl rings significantly influenced biological activity. The presence of halogens (like chlorine) on aromatic systems often increased lipophilicity, enhancing membrane permeability and biological efficacy .

Chemical Reactions Analysis

Alkylation of Piperazine Derivatives

The piperazine ring undergoes alkylation with tetrazole-containing intermediates. A representative protocol involves:

Reaction StepConditionsReagents/CatalystsOutcomeReference
N-Alkylation60–80°C, 12–24 hrsK₂CO₃, DMSO/CH₃CNFormation of C–N bond between piperazine and tetrazole-methyl group

This reaction achieves 68–85% yields depending on solvent polarity, with DMSO favoring higher selectivity.

Nucleophilic Aromatic Substitution

The chlorophenoxy group participates in SNAr reactions due to electron-withdrawing effects:

SubstrateNucleophileTemperature (°C)ProductYield (%)Reference
4-ChlorophenoxyacetylPiperazine derivatives80–100Piperazinyl-ethanone adducts72–90

Reactions typically proceed under anhydrous conditions with triethylamine as a base to neutralize HCl byproducts .

Tetrazole Ring Functionalization

The 1-phenyltetrazole moiety exhibits reactivity in cycloaddition and coupling reactions:

Reaction TypePartner ReagentCatalystKey Product FeatureReference
Huisgen CycloadditionTerminal alkynesCu(I)Triazole-linked conjugates
Suzuki-Miyaura CouplingArylboronic acidsPd(PPh₃)₄Biaryl-modified derivatives

These modifications enhance solubility and biological targeting.

Ester/Acetyl Hydrolysis

The ethanone group undergoes controlled hydrolysis:

SubstrateHydrolysis AgentpHProductApplicationReference
Ethanone derivativeNaOH (2M)10–12Carboxylic acid analogPrecursor for salt forms

Hydrolysis rates depend on steric hindrance from the piperazine-tetrazole substituents .

Oxidation of Piperazine

The piperazine ring oxidizes under strong conditions:

Oxidizing AgentTemperature (°C)ProductStabilityReference
H₂O₂/KMnO₄25–40Piperazine N-oxide derivativesModerate (hygroscopic)

Oxidation products show altered pharmacokinetic profiles but reduced thermal stability .

Nitro Group Reduction

In analogs with nitro substituents (e.g., related to ):

CatalystPressure (atm)SolventReduction ProductYield (%)Reference
Raney Ni3–5EthanolAmino-functionalized analog89

Reduction kinetics correlate with steric accessibility of the nitro group .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Proposed Degradation ProcessReference
180–22015–20Cleavage of chlorophenoxy group
220–28030–35Piperazine ring decomposition

Stability improves in inert atmospheres (N₂/Ar) due to suppressed oxidative pathways.

Competing Side Reactions

  • Tetrazole Ring Opening : Occurs under strongly acidic conditions (pH < 2), forming amide byproducts.

  • Piperazine Dimerization : Observed at high temperatures (>100°C) without adequate solvent dilution.

Industrial-Scale Considerations

ParameterLab-Scale ProtocolScale-Up AdaptationRationale
SolventDMSOToluene/EtOAc mixturesLower toxicity, easier recovery
Catalyst RecoveryFiltrationContinuous flow extractionCost reduction
Reaction Time24 hrs (batch)2–4 hrs (flow reactor)Improved throughput

Flow chemistry reduces tetrazole decomposition risks by minimizing residence time .

Analytical Monitoring

TechniqueApplicationKey Observations
HPLC-UV (254 nm)Purity assessmentBaseline separation of hydrolysis byproducts
¹H/¹³C NMRStructural confirmationCharacteristic shifts: δ 4.2–4.5 ppm (piperazine CH₂), δ 7.3–8.1 ppm (tetrazole CH)
FTIRFunctional group trackingPeaks at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

The compound differs from analogs primarily in its substituents. Key comparisons include:

Table 1: Substituent Comparison
Compound Name R₁ (Piperazine Substituent) R₂ (Tetrazole Substituent) Key Properties/Activities Reference
Target Compound 4-Chlorophenoxy Phenyl Not reported in evidence
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d) Phenylsulfonyl Phenyl Antiproliferative activity; MP: 157–159°C
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) Allyl Phenyl Structural confirmation via FT-IR, NMR
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-Methoxyphenylsulfonyl Phenyl MP: 131–134°C; ESI-HRMS: 465.09828

Key Observations :

  • Phenoxy vs.
  • Tetrazole Modifications : The unsubstituted phenyl group on the tetrazole contrasts with derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl in 7n, 7o), which enhance electronic effects and metabolic stability .

Pharmacological and Physical Properties

While biological data for the target compound are unavailable, inferences can be drawn from analogs:

Key Trends :

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents (e.g., 7n, 7o) enhance antiproliferative activity compared to unsubstituted analogs .
  • Melting Points : The target compound’s MP is expected to fall between 130–170°C, similar to sulfonyl/tetrazole derivatives .

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how can intermediates be validated? A:

  • Synthetic Routes :
    • Piperazine Functionalization : Start with 1-(piperazin-1-yl)ethanone derivatives. Introduce the tetrazole moiety via nucleophilic substitution or reductive amination (e.g., using 1-phenyl-1H-tetrazole-5-carbaldehyde) .
    • Chlorophenoxy Attachment : Couple 4-chlorophenol to the ethanone core via Mitsunobu or Williamson ether synthesis .
  • Validation :
    • Intermediates : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; tetrazole C=N at ~150 ppm).
    • Final Product : Confirm via single-crystal XRD (e.g., monoclinic P21/c symmetry observed in analogous pyrazoline derivatives) .

Biological Activity Profiling

Q: How should researchers design experiments to evaluate the biological activity of this compound, particularly for antibacterial or anticancer applications? A:

  • Assay Design :
    • Antibacterial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference pyrazoline derivatives with MICs <10 µg/mL .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Piperazine-tetrazole hybrids have shown IC50_{50} values <20 µM in similar studies .
  • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent-only negative controls.

Advanced Structure-Activity Relationship (SAR) Studies

Q: What computational methods are effective for SAR studies of the tetrazole-piperazine core in this compound? A:

  • Methodology :
    • Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) .
    • QSAR : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity. Tetrazole’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values to refine models .

Handling Contradictory Data in Stability Studies

Q: How should researchers resolve discrepancies in stability data (e.g., degradation products vs. reported shelf life)? A:

  • Approach :
    • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS for degradation peaks (e.g., cleavage of the chlorophenoxy group at ~220 nm) .
    • Contradiction Analysis : If results conflict with literature, verify storage conditions (e.g., inert atmosphere vs. ambient air) and excipient interactions. Piperazine derivatives are prone to oxidation without antioxidants .

Environmental Impact Assessment

Q: What methodologies are recommended for studying the environmental fate of this compound, including biodegradation and ecotoxicity? A:

  • Experimental Design :
    • Biodegradation : Use OECD 301F (Manometric Respirometry) to assess microbial breakdown in water/soil. Piperazine rings often persist, requiring >28 days for 50% degradation .
    • Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h LC50_{50}) and algal growth inhibition (72h EC50_{50}). Chlorophenoxy groups may show higher toxicity (LC50_{50} ~5 mg/L) .

Advanced Crystallography and Conformational Analysis

Q: How can researchers determine the solid-state conformation of this compound, and what insights does this provide? A:

  • Techniques :
    • Single-Crystal XRD : Resolve bond lengths/angles (e.g., C-Cl bond ~1.74 Å; piperazine chair conformation) .
    • DFT Optimization : Compare experimental XRD data with gas-phase DFT structures (e.g., Gaussian09/B3LYP/6-31G**) to identify intramolecular hydrogen bonds stabilizing the tetrazole moiety .
  • Insights : Conformational rigidity influences bioavailability. Bulky substituents (e.g., tetrazole) may reduce membrane permeability .

Scaling-Up Synthesis for Reproducibility

Q: What critical parameters must be controlled when scaling up synthesis to ensure batch-to-batch consistency? A:

  • Key Parameters :
    • Reaction Temperature : Maintain <5°C during tetrazole coupling to avoid side reactions (e.g., N-alkylation vs. C-alkylation) .
    • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity (HPLC) .
  • Quality Control : Implement in-line FTIR to monitor reaction progress (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Spectroscopic Characterization

Q: How can researchers distinguish between tautomeric forms of the tetrazole group using spectroscopic methods? A:

  • Methods :
    • 1H^1H NMR : 1H-tetrazole tautomers show a sharp singlet at δ 8.5–9.5 ppm (NH proton), while 2H-tetrazoles lack this peak .
    • IR Spectroscopy : 1H-tetrazoles exhibit N-H stretches at ~3400 cm1^{-1}, absent in 2H-forms .
  • Validation : Cross-reference with XRD data, where 1H-tetrazoles display planar geometry vs. non-planar 2H-forms .

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